(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorophenyl group and the furan ring. These components are then combined through a series of reactions, including thiolation and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.
Reduction: : The piperidine ring can be reduced to produce corresponding amines.
Substitution: : The furan ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new pharmaceuticals.
Industry: : Its unique properties may be harnessed in various industrial processes, such as material science and catalysis.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other biological molecules to elicit a response.
Comparison with Similar Compounds
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: can be compared to other similar compounds, such as:
Fluorophenyl derivatives: : These compounds share the fluorophenyl group but differ in their other structural components.
Furan derivatives: : Compounds containing furan rings with different substituents.
Piperidine derivatives: : Piperidine-based compounds with various functional groups.
The uniqueness of This compound lies in its combination of these three distinct structural elements, which may confer unique properties and applications.
Biological Activity
The compound (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure
The molecular formula for the compound is C17H20FNO2S. It features a fluorophenyl group, a piperidine ring, and a furan moiety linked through a thioether bond. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including:
- Serotonin Receptors : Compounds containing fluorinated phenyl groups have shown affinity for serotonin receptors, potentially influencing mood and anxiety pathways .
- G-Protein Coupled Receptors (GPCRs) : The piperidine structure is known for modulating GPCR signaling, which plays a crucial role in many physiological processes .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains. The presence of the piperidine and furan groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 24 |
Escherichia coli | 22 |
Pseudomonas aeruginosa | 20 |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study involving several cancer cell lines showed that it inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 | 18 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this molecule was also assessed for neuropharmacological activities. Results from behavioral assays in rodent models indicated anxiolytic effects at specific dosages, suggesting potential applications in treating anxiety disorders.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of pathogens and reported substantial inhibition rates. The study highlighted the importance of the thioether linkage in enhancing antimicrobial activity.
- Case Study on Anticancer Properties : In another investigation, the compound was administered to tumor-bearing mice, resulting in reduced tumor size and improved survival rates compared to controls. This study underscores the potential of this compound as an anticancer therapeutic.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXEGMEBJFIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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